molecular formula C19H24O2 B14674501 2-Naphthalenyl 2,2,4,4-tetramethylpentanoate CAS No. 35231-92-6

2-Naphthalenyl 2,2,4,4-tetramethylpentanoate

Cat. No.: B14674501
CAS No.: 35231-92-6
M. Wt: 284.4 g/mol
InChI Key: JZWQKDXTKLSUJU-UHFFFAOYSA-N
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Description

2-Naphthalenyl 2,2,4,4-tetramethylpentanoate is an organic compound that combines the structural features of naphthalene and tetramethylpentanoate

Preparation Methods

The synthesis of 2-Naphthalenyl 2,2,4,4-tetramethylpentanoate typically involves esterification reactions. One common method is the reaction between 2-naphthol and 2,2,4,4-tetramethylpentanoic acid in the presence of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

2-Naphthalenyl 2,2,4,4-tetramethylpentanoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.

Scientific Research Applications

2-Naphthalenyl 2,2,4,4-tetramethylpentanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Naphthalenyl 2,2,4,4-tetramethylpentanoate involves its interaction with molecular targets such as enzymes and receptors. The naphthalene moiety can engage in π-π interactions with aromatic amino acids in proteins, while the ester group can form hydrogen bonds with active site residues. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects .

Comparison with Similar Compounds

Similar compounds to 2-Naphthalenyl 2,2,4,4-tetramethylpentanoate include:

Properties

CAS No.

35231-92-6

Molecular Formula

C19H24O2

Molecular Weight

284.4 g/mol

IUPAC Name

naphthalen-2-yl 2,2,4,4-tetramethylpentanoate

InChI

InChI=1S/C19H24O2/c1-18(2,3)13-19(4,5)17(20)21-16-11-10-14-8-6-7-9-15(14)12-16/h6-12H,13H2,1-5H3

InChI Key

JZWQKDXTKLSUJU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CC(C)(C)C(=O)OC1=CC2=CC=CC=C2C=C1

Origin of Product

United States

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